molecular formula C10H11NO2 B342429 3-ethoxy-1,3-dihydro-2H-indol-2-one

3-ethoxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B342429
M. Wt: 177.2 g/mol
InChI Key: ARXMFPNDKLIILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-1,3-dihydro-2H-indol-2-one is an oxindole derivative characterized by an ethoxy (-OCH₂CH₃) substituent at the 3-position of the indole scaffold. Oxindoles are heterocyclic compounds with a fused benzene and pyrrolidinone ring system, widely studied for their pharmacological relevance. The ethoxy group confers unique electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

IUPAC Name

3-ethoxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H11NO2/c1-2-13-9-7-5-3-4-6-8(7)11-10(9)12/h3-6,9H,2H2,1H3,(H,11,12)

InChI Key

ARXMFPNDKLIILN-UHFFFAOYSA-N

SMILES

CCOC1C2=CC=CC=C2NC1=O

Canonical SMILES

CCOC1C2=CC=CC=C2NC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-ethoxy-1,3-dihydro-2H-indol-2-one with structurally related oxindole derivatives, emphasizing substituent effects, synthesis, and biological activity:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
3-Ethoxy-1,3-dihydro-2H-indol-2-one -OCH₂CH₃ at C3 C₁₀H₁₁NO₂ 177.2 (calc.) Limited direct data; expected to exhibit altered solubility and metabolic stability compared to alkyl/aryl analogs. -
3-Ethyl-7-methyl-1,3-dihydro-2H-indol-2-one -CH₂CH₃ at C3, -CH₃ at C7 C₁₁H₁₃NO 175.2 Melting point (mp) 121–122°C; IR (C=O stretch at 1700 cm⁻¹). Used in crystallographic studies.
3-Hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one -OH at C3, phenyl at C2 C₁₆H₁₁NO₂ 265.3 Synthesized via condensation reactions; characterized by NMR and IR. Bioactivity not reported.
(3Z)-3-[(4-Methoxyanilino)methylidene]-1,3-dihydro-2H-indol-2-one (JK3-37) Methoxy-substituted Schiff base C₁₆H₁₃N₂O₂ 281.3 Antiviral activity: EC₅₀ ~4 µg/mL against Vesicular stomatitis virus; moderate selectivity (SI = 4.0).
SU5416 (Semaxinib) Methylidene pyrrole substituent C₁₅H₁₄N₂O 238.3 Tyrosine kinase inhibitor (VEGFR2); used in cancer research. Demonstrates substituent-dependent target specificity.
5-Bromo-3,3-difluoro-1,3-dihydro-2H-indol-2-one -Br at C5, -F at C3 C₈H₄BrF₂NO 264.0 Synthesized via DAST fluorination; potential intermediate for anticancer agents.
3-Methoxy-5-chloro-1,3-dihydro-2H-indol-2-one -OCH₃ at C3, -Cl at C5 C₉H₈ClNO₂ 211.6 Chlorine enhances electrophilicity; used in heterocyclic chemistry for further derivatization.

Key Research Findings

Schiff base derivatives (e.g., JK3-37) with methylidene substituents exhibit antiviral activity, suggesting that conjugated systems at C3 improve binding to viral targets .

Biological Activity Trends: Antiviral Potential: Compounds with methylidene or anilino substituents (e.g., JK3-37) show EC₅₀ values as low as 4 µg/mL, outperforming reference drugs like Ribavirin (EC₅₀ >20 µg/mL) . Kinase Inhibition: Bulky substituents (e.g., methylidene pyrrole in SU5416) enhance kinase selectivity, whereas smaller groups (e.g., -OCH₃) may reduce off-target effects .

Synthetic Accessibility :

  • 3-Alkylated oxindoles (e.g., 3-ethyl, 3-ethoxy) are synthesized via alkylation of unprotected oxindoles under mild conditions, with yields >55% .
  • Fluorinated derivatives require specialized reagents (e.g., DAST), limiting scalability compared to ethoxy/alkyl analogs .

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